3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a diethylamino group, and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach is the condensation of 3-fluorobenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 2-fluoroaniline in the presence of a suitable catalyst to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The compound binds to the enzyme’s active site, preventing it from performing its function, thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-7-(dimethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- 3-(benzenesulfonyl)-7-(diethylamino)-6-chloro-1-[(3-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one
Uniqueness
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to the presence of multiple fluorine atoms, which enhance its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor compared to its analogs.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(34(32,33)20-11-6-5-7-12-20)17-30(23)16-18-9-8-10-19(27)13-18/h5-15,17H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYDKVNMYQWGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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